molecular formula C8H11NO B123470 2-Amino-1-phenylethanol CAS No. 7568-93-6

2-Amino-1-phenylethanol

Cat. No.: B123470
CAS No.: 7568-93-6
M. Wt: 137.18 g/mol
InChI Key: ULSIYEODSMZIPX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Amino-1-phenylethanol, also known as phenylethanolamine, is the NMDA receptor , a type of glutamate receptor . This receptor plays a vital role in neuronal function . Other targets include Catechol O-methyltransferase enzyme , Voltage-dependent T-type calcium channel subunit alpha-1I , Interferon alpha/beta receptor 2 , and Cytochrome P450 3A4 enzyme .

Mode of Action

Phenylethanolamine acts as an agonist of the NMDA receptor . This means it binds to this receptor and activates it. The activation of the NMDA receptor facilitates the influx of calcium ions into the cell . This influx initiates a multitude of intracellular signaling pathways .

Biochemical Pathways

The activation of the NMDA receptor by phenylethanolamine triggers several downstream effects in the biochemical pathways. These include the initiation of intracellular signaling pathways that play a vital role in neuronal function . .

Pharmacokinetics

The pharmacokinetics of phenylethanolamine, after intravenous administration to dogs, were studied and found to follow the “two-compartment model”, with T 1/2 (α) ≃ 6.8 mins and T 1/2 (β) ≃ 34.2 mins . The “plasma half-life” of phenylethanolamine was therefore about 30 minutes .

Result of Action

The activation of the NMDA receptor by phenylethanolamine and the subsequent influx of calcium ions into the cell initiate several intracellular signaling pathways . These pathways play a crucial role in neuronal function . .

Action Environment

The action, efficacy, and stability of phenylethanolamine can be influenced by various environmental factors. For instance, the compound is a combustible solid and should be stored away from heat sources . It is soluble in water , which could influence its distribution in the body. Furthermore, it should be handled with care to avoid skin and eye contact, and inhalation . It is recommended to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Amino-1-phenylethanol plays a crucial role in biochemical reactions, particularly in the synthesis of other organic compounds. It is an intermediate in the manufacturing of pressor amines and is used as a topical vasoconstrictor . The compound interacts with several enzymes and proteins, including phenylethanolamine N-methyltransferase, which converts norepinephrine to epinephrine . This interaction is essential for the regulation of catecholamine levels in the body. Additionally, this compound has been found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by interfering with biofilm formation .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an agonist of the NMDA receptor, a glutamate receptor, facilitating the influx of calcium ions into the cell and initiating multiple intracellular signaling pathways . This action plays a vital role in neuronal function. Furthermore, this compound has demonstrated inhibitory effects on the growth of MRSA by disrupting biofilm formation and down-regulating related genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. As an agonist of the NMDA receptor, it facilitates calcium ion influx, which triggers intracellular signaling pathways crucial for neuronal function . Additionally, it inhibits the growth of MRSA by interfering with biofilm formation and down-regulating genes associated with biofilm production . These interactions highlight the compound’s potential as a therapeutic agent in treating bacterial infections and neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but may degrade when exposed to oxidizing agents, acids, acid chlorides, and acid anhydrides . Long-term studies have shown that this compound can maintain its inhibitory effects on MRSA biofilm formation over extended periods . Its stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit MRSA growth without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of catecholamines. It interacts with enzymes such as phenylethanolamine N-methyltransferase, which converts norepinephrine to epinephrine . This interaction is crucial for maintaining the balance of catecholamines in the body. Additionally, the compound has been shown to affect amino acid pathways, altering metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in multiple cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These factors play a significant role in determining the compound’s efficacy in various biochemical and therapeutic applications.

Properties

IUPAC Name

2-amino-1-phenylethanol
Source PubChem
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InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSIYEODSMZIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11NO
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DSSTOX Substance ID

DTXSID10864094
Record name (±)-Phenylethanolamine
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Molecular Weight

137.18 g/mol
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Physical Description

Pale yellow solid; [Merck Index] Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS], Solid
Record name Phenylethanolamine
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Record name 2-Hydroxyphenethylamine
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Solubility

45.8 mg/mL
Record name 2-Hydroxyphenethylamine
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Vapor Pressure

0.00132 [mmHg]
Record name Phenylethanolamine
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CAS No.

7568-93-6
Record name (±)-Phenylethanolamine
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Record name Phenylethanolamine
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Record name 2-Amino-1-phenylethanol
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Record name Benzenemethanol, .alpha.-(aminomethyl)-
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Record name α-(aminomethyl)benzyl alcohol
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Record name PHENYLETHANOLAMINE
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Record name 2-Hydroxyphenethylamine
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Melting Point

56.5 °C
Record name 2-Hydroxyphenethylamine
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Synthesis routes and methods

Procedure details

n-Butanol (20 ml) was added with the concentrate of the reaction products obtained in the same manner as in Example 296 which contained 1.67 g (7.50 mmol) of 2-amino-1-phenylethanol, and 2.11 g (7.50 mmol) of Boc-L-Tyr. The resultant mixture was heated for dissolution, cooled to room temperature and left over night to precipitate crystals. The crystals were isolated by filtration to afford 1.06 g (2.10 mmol) of (R)-2-amino-1-phenylethanol.Boc-L-Tyr salt. The yield of the compound based on (R)-2-amino-1-phenylethanol in the concentrate was 56.0%.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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